1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring and a methanesulfonyl group attached to a pyrazolyl ring
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s worth noting that many compounds containing a pyrazole moiety have been reported to exhibit diverse pharmacological activities .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the reaction of 3,5-dimethylpyrazole with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is unique due to its specific structural features. Similar compounds include other pyrazolyl derivatives and piperidine-based molecules. These compounds may share some similarities in their chemical properties and applications, but the presence of the methanesulfonyl group in this compound sets it apart.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S2/c1-9-11(10(2)14(12-9)19(3,15)16)20(17,18)13-7-5-4-6-8-13/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHIJZCXYNUDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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